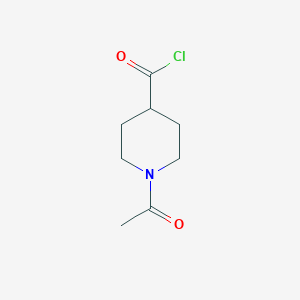

1-Acetylpiperidine-4-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCPVLJEAHBMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207827 | |

| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-16-1 | |

| Record name | 1-Acetyl-4-piperidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperidine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Acetylpiperidine-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-acetylpiperidine-4-carbonyl chloride, a key building block in modern organic and medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust analytical methods for the successful preparation and validation of this versatile intermediate. The guide emphasizes safety protocols, reaction optimization, and the interpretation of analytical data to ensure the synthesis of a high-purity product.

Introduction: The Significance of this compound

This compound is a bifunctional synthetic intermediate of significant interest in the pharmaceutical industry.[2] Its structure, featuring a reactive acyl chloride and a protected piperidine nitrogen, makes it an invaluable scaffold for the construction of complex molecular architectures with potential biological activity.[2] This compound serves as a crucial component in the synthesis of a wide array of pharmacologically active agents, where the piperidine moiety can influence solubility and metabolic stability, while the acetyl group provides a stable protecting group that can be removed under specific conditions.[1] The high reactivity of the carbonyl chloride group allows for facile coupling reactions with various nucleophiles, enabling the formation of amides, esters, and ketones.[1]

Synthetic Pathway: From Isonipecotic Acid to the Acyl Chloride

The most common and efficient synthesis of this compound is a two-step process commencing with the acetylation of isonipecotic acid (piperidine-4-carboxylic acid), followed by the conversion of the resulting carboxylic acid to the desired acyl chloride.

Step 1: Acetylation of Isonipecotic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid via acetylation. This is a critical transformation to prevent unwanted side reactions at the nitrogen atom in the subsequent chlorination step. Acetic anhydride is a common and effective acetylating agent for this purpose.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

-

Reaction Setup: In a well-ventilated fume hood, suspend isonipecotic acid in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add acetic anhydride to the suspension at ambient temperature. The molar ratio should be optimized to ensure complete acetylation while minimizing the formation of byproducts. An exemplary ratio is 1:1.2 of isonipecotic acid to acetic anhydride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 12-24 hours.[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acetic anhydride. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a white solid.[2]

Step 2: Conversion to this compound

The second and final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 1-acetylpiperidine-4-carboxylic acid to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride to the carboxylic acid. The reaction can be performed neat or in an inert solvent like dichloromethane.

-

Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion.[4] The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation of Product: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified, often by vacuum distillation, to yield the final product, which may be a solid or a liquid.

Causality in Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is preferred over other reagents like oxalyl chloride or phosphorus pentachloride in many instances because its byproducts are gaseous, simplifying the purification process.[3] Oxalyl chloride, often used with a catalytic amount of DMF, is also a viable but sometimes more expensive alternative.[4][5]

-

Inert Atmosphere: Due to the moisture sensitivity of the acyl chloride product, carrying out the reaction and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis back to the carboxylic acid.[1][6]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 189.64 g/mol | [7][9] |

| Appearance | White to cream or orange to brown crystals or powder. | [9][10] |

| Melting Point | 135-137 °C | |

| Boiling Point | 308 °C at 760 mmHg | [6] |

| Solubility | Decomposes in water; soluble in organic solvents like DMSO (slightly), dichloromethane, and THF.[1][6] | [1][6] |

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is employed to verify the structure and assess the purity of the final product.

| Analytical Technique | Expected Results | Source(s) |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the acyl chloride carbonyl group is expected around 1780-1815 cm⁻¹. The amide carbonyl of the acetyl group will also show a strong absorption, typically in the range of 1630-1680 cm⁻¹. | [8] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. | [8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The spectra will show characteristic signals for the acetyl protons, the piperidine ring protons, and the carbonyl carbons. | [11][12] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is suitable.[13] Purity levels of ≥96% are typically expected for commercial-grade material.[9][10] | [13] |

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive and will react with water to release corrosive hydrogen chloride gas.[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[14]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[1] Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6] It is hygroscopic and should be protected from moisture.[6]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from isonipecotic acid.

Caption: Synthetic route to this compound.

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important synthetic intermediate. The characterization data provided serves as a benchmark for quality control, ensuring the suitability of the product for subsequent applications in research and development. The insights into the causality of experimental choices aim to empower scientists to troubleshoot and optimize the synthesis as needed for their specific requirements.

References

- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid - Benchchem. (n.d.).

- 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 - Sigma-Aldrich. (n.d.).

- Safety Data Sheet - Angene Chemical. (2025, June 28).

- This compound | C8H12ClNO2 | CID 100950 - PubChem. (n.d.).

- This compound. (n.d.).

- This compound, 97%, may contain up to ca 1M free HCl. (n.d.).

- This compound - ChemBK. (2024, April 9).

- This compound, 97%, may contain up to ca 1M free HCl. (n.d.).

- This compound - LookChem. (n.d.).

- 59084-16-1|this compound|BLD Pharm. (n.d.).

- This compound - SIELC Technologies. (2018, May 16).

- 59084-16-1 | this compound - Ambeed.com. (n.d.).

- This compound | 59084-16-1 - Sigma-Aldrich. (n.d.).

- CAS 59084-16-1 | this compound - Synblock. (n.d.).

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22).

- Acid to Acid Chloride - Common Conditions. (n.d.).

- How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. (2016, August 19).

- 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 - Sigma-Aldrich. (n.d.).

- converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.).

Sources

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. This compound | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound, 97%, may contain up to ca 1M free HCl 1 g [thermofisher.com]

- 11. 59084-16-1|this compound|BLD Pharm [bldpharm.com]

- 12. 59084-16-1 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. chembk.com [chembk.com]

1-Acetylpiperidine-4-carbonyl chloride CAS number 59084-16-1

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbonyl chloride (CAS: 59084-16-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, application, and safe handling, ensuring a foundation of scientific integrity and practical utility.

Core Compound Identity and Physicochemical Profile

This compound, also known by synonyms such as 1-Acetylisonipecotoyl chloride, is a bifunctional synthetic intermediate.[1][2] Its structure incorporates a reactive acyl chloride group and a piperidine scaffold, making it a valuable building block in medicinal chemistry.[3] The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic properties in derivative molecules.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The compound's physical properties are critical for designing reaction conditions and ensuring proper storage. It is a solid at room temperature and is highly sensitive to moisture due to the reactive acyl chloride moiety.[4][5]

| Property | Value | Source(s) |

| CAS Number | 59084-16-1 | [4] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2][6] |

| Molecular Weight | 189.64 g/mol | [2] |

| Appearance | Yellow to Pale Orange or White Solid/Powder | [4][7] |

| Melting Point | 135-137 °C | [4][7] |

| Boiling Point (Predicted) | 308.0 ± 35.0 °C at 760 mmHg | [4][8] |

| Density (Predicted) | 1.224 g/cm³ | [4][5] |

| Solubility | Decomposes in water; Soluble in DMSO (Slightly) and other common organic solvents (e.g., Dichloromethane, THF). | [1][4] |

| Moisture Sensitivity | Highly sensitive; Hygroscopic. | [4][7] |

Synthesis and Reaction Mechanism

The preparation of this compound is typically achieved from isonipecotic acid. The synthesis is a robust two-step process involving N-acetylation followed by conversion of the carboxylic acid to the acyl chloride.

Synthetic Pathway Overview

The causality of this pathway is straightforward:

-

N-Acetylation: The piperidine nitrogen of isonipecotic acid is first protected or functionalized with an acetyl group. Acetic anhydride is an effective and common acetylating agent for this transformation.[3] This step is crucial as it prevents side reactions involving the secondary amine in the subsequent step and in later applications.

-

Acid Chloride Formation: The carboxylic acid functionality is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.[3][7]

Caption: General synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms reaction completion.

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: Suspend isonipecotic acid in a suitable solvent such as dichloromethane (DCM).[3]

-

Reagent Addition: Add acetic anhydride to the suspension.[3] The reaction is typically conducted at ambient temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20-24 hours).[3]

-

Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, often from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[3]

Step 2: Synthesis of this compound

-

Setup: In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber) with the 1-acetylpiperidine-4-carboxylic acid from Step 1.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. This reaction is often performed neat or in an inert solvent like 1,2-dichloroethane.[4][7]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is the crude this compound. Due to its moisture sensitivity, it is often used immediately in the next synthetic step without extensive purification.

Reactivity and Key Applications in Drug Discovery

The utility of this compound stems from the high reactivity of the acyl chloride group, which makes it an excellent acylating agent.[9][10] It readily reacts with nucleophiles such as alcohols, amines, and arenes (under Friedel-Crafts conditions) to form corresponding esters, amides, and ketones.[10][11]

This reactivity profile makes it a key intermediate in the synthesis of pharmacologically active agents, including CNS depressants and potent enzyme inhibitors.[3][4]

Caption: Core reactivity pathways of this compound.

Protocol: General Amide Coupling Reaction

This protocol outlines a standard procedure for coupling the acyl chloride with a primary or secondary amine.

-

Setup: In a fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in a dry, aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

-

Reagent Addition: Dissolve this compound in the same dry solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.

Analytical and Spectroscopic Data

Confirming the identity and purity of this compound is essential. While detailed spectra are proprietary to manufacturers, typical analytical methods and expected data points are summarized below.[12][13]

| Analysis Method | Expected Data / Purpose | Source(s) |

| HPLC | Purity assessment (>95-98% is common for commercial grades). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable. | [14][15] |

| ¹H NMR | Confirms structural integrity. Expect signals for the acetyl methyl group (~2.1 ppm) and multiplets for the piperidine ring protons. | [3] |

| GC-MS | Provides molecular weight confirmation. The mass spectrum would show a molecular ion peak (m/z = 189) and characteristic fragmentation patterns, with major peaks often observed at m/z = 126 and m/z = 43. | [2] |

| IR Spectroscopy | Confirms the presence of key functional groups. Expect a strong carbonyl (C=O) stretch for the acyl chloride around 1785-1815 cm⁻¹ and another for the amide around 1630-1660 cm⁻¹. | - |

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[16][17]

Hazard Identification

| GHS Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

(Source: Aggregated from multiple safety data sheets)[2]

Handling and Storage Protocol

This workflow is designed to mitigate the risks associated with this corrosive and moisture-sensitive compound.

Caption: Mandatory safety and handling workflow for the compound.

Key Procedural Steps:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Storage: Store in a refrigerator under an inert atmosphere.[4][14] The compound is hygroscopic and moisture-sensitive; keep the container tightly closed in a dry and cool place.[4][7]

-

First Aid (Eyes): In case of eye contact, rinse cautiously and immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical advice.[7][16]

-

First Aid (Skin): If on skin, take off immediately all contaminated clothing. Rinse skin with plenty of water. It causes burns.[14][16]

-

Spill & Disposal: Sweep up spills carefully, avoiding dust formation, and place in a suitable container for disposal.[16] Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local regulations.[1][16]

References

- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 4. 1-ACETYLISONIPECOTOYL CHLORIDE CAS#: 59084-16-1 [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 59084-16-1 | CAS DataBase [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. 59084-16-1|this compound|BLD Pharm [bldpharm.com]

- 13. 59084-16-1 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 14. biosynce.com [biosynce.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonyl chloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-acetylpiperidine-4-carbonyl chloride, a key building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers an in-depth exploration of its synthesis, including a detailed experimental protocol and the underlying reaction mechanism. Furthermore, it delves into the critical aspects of its analytical characterization, reactivity profile, and established applications in the synthesis of pharmaceutical agents. This guide is intended to serve as a practical resource for researchers and drug development professionals, enabling a thorough understanding and effective utilization of this versatile synthetic intermediate.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound (CAS No: 59084-16-1) emerges as a particularly valuable derivative, offering a reactive handle for the introduction of the N-acetylated piperidine-4-carboxamide substructure. The presence of the highly electrophilic acyl chloride functionality allows for efficient coupling reactions with a wide range of nucleophiles, making it a cornerstone intermediate in the construction of complex molecular architectures. This guide will provide the foundational knowledge and practical insights necessary for its effective application in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a tertiary amide within the piperidine ring and a reactive acyl chloride at the 4-position. The acetyl group on the nitrogen atom modulates the electron density and conformational preferences of the piperidine ring, which can influence its binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 189.64 g/mol | [1][2] |

| Appearance | White to cream or orange to brown solid (crystals or powder) | [3] |

| Melting Point | 135-137 °C | [4] |

| Boiling Point | 308.0 ± 35.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and THF; decomposes in water. | [5] |

| CAS Number | 59084-16-1 | [1][2] |

| IUPAC Name | This compound | [1][2] |

Synthesis and Mechanistic Insights

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 1-acetylpiperidine-4-carboxylic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid

The necessary precursor, 1-acetylpiperidine-4-carboxylic acid, can be synthesized from 4-piperidinecarboxylic acid (isonipecotic acid) via N-acetylation.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic acid [5]

-

Reactants: 4-piperidinecarboxylic acid, acetic anhydride.

-

Procedure:

-

A mixture of 4-piperidinecarboxylic acid (100 g) and acetic anhydride (400 ml) is prepared.

-

The mixture is heated to reflux for 2 hours.

-

After reflux, the reaction is allowed to cool and stand at room temperature overnight.

-

The reaction medium is concentrated under reduced pressure.

-

The resulting residue is triturated with ethyl ether, filtered, and washed with ethyl ether to yield the desired product.

-

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical step that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of this compound [6]

-

Reactants: 1-Acetylpiperidine-4-carboxylic acid, thionyl chloride.

-

Solvent: Dichloromethane may be used as a solvent.

-

Procedure:

-

1-Acetylpiperidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride.

-

The reaction is typically carried out at a temperature between 20-40 °C for a duration of 6-8 hours.

-

Upon completion, the reaction mixture is subjected to vacuum rotary evaporation to remove excess chlorinating agent and solvent.

-

The crude product is then washed with petroleum ether to afford this compound.

-

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]

- 3. L18426.03 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104003929B - A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Acetylpiperidine-4-carbonyl chloride

Introduction

1-Acetylpiperidine-4-carbonyl chloride is a key bifunctional synthetic intermediate, pivotal in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive acyl chloride and an N-acetylated piperidine ring, makes it a versatile building block for the synthesis of complex pharmaceutical agents. Accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound, offering insights into its structural confirmation and purity assessment.

Molecular Structure and Key Features

This compound possesses the chemical formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol .[1] The structure is characterized by a piperidine ring N-substituted with an acetyl group and C-4 substituted with a carbonyl chloride group. The presence of two carbonyl groups and the stereochemistry of the piperidine ring are key features that are elucidated by the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the methine proton at the C-4 position.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~3.8 - 4.2 | Multiplet | 2H | H-2ax, H-6ax | The axial protons at the 2 and 6 positions are deshielded due to the anisotropic effect of the adjacent nitrogen and the amide carbonyl group. Their axial orientation typically results in a more downfield shift compared to their equatorial counterparts. |

| ~3.0 - 3.4 | Multiplet | 1H | H-4 | The methine proton at the C-4 position is significantly deshielded by the adjacent electron-withdrawing carbonyl chloride group. It is expected to be a multiplet due to coupling with the neighboring methylene protons. |

| ~2.8 - 3.2 | Multiplet | 2H | H-2eq, H-6eq | The equatorial protons at the 2 and 6 positions are also influenced by the nitrogen and amide carbonyl but to a lesser extent than the axial protons. |

| ~2.15 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a characteristic peak for an N-acetyl group.[2] |

| ~1.8 - 2.2 | Multiplet | 4H | H-3, H-5 | The methylene protons at the 3 and 5 positions of the piperidine ring are expected to show complex overlapping multiplets due to both geminal and vicinal coupling. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The two carbonyl carbons will be the most downfield signals.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Reasoning for Chemical Shift |

| ~175.0 | C =O (acyl chloride) | The carbon of the acyl chloride is highly deshielded due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Acyl chloride carbonyl carbons typically resonate in the 160-180 ppm range. |

| ~169.5 | C =O (amide) | The amide carbonyl carbon is also deshielded, though slightly less so than the acyl chloride carbon. |

| ~45.0 | C-2, C-6 | These carbons are adjacent to the nitrogen atom and are thus deshielded. |

| ~42.0 | C-4 | The methine carbon at the C-4 position is deshielded by the attached carbonyl chloride group. |

| ~28.0 | C-3, C-5 | These methylene carbons are in a typical aliphatic region of the spectrum. |

| ~21.5 | -C(O)CH₃ | The methyl carbon of the acetyl group is in a relatively upfield region, characteristic of a methyl group attached to a carbonyl.[2] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). As the compound is an acyl chloride and sensitive to moisture, it is crucial to use a dry NMR tube and a dry solvent.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment | Rationale for Absorption |

| ~1800 | Strong, Sharp | C=O stretch (Acyl Chloride) | The C=O bond in acyl chlorides is at a higher frequency than in other carbonyl compounds due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. |

| ~1645 | Strong | C=O stretch (Amide) | The amide carbonyl stretch (Amide I band) is typically found in this region. The lower frequency compared to the acyl chloride is due to the resonance effect of the nitrogen lone pair. |

| 2850-2960 | Medium | C-H stretch (Aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the piperidine ring and the acetyl methyl group. |

| ~1440 | Medium | C-H bend (Methylene scissoring) | Bending vibrations of the CH₂ groups in the piperidine ring. |

| ~1250 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the amide group. |

Experimental Protocol for IR Spectroscopy

Due to the moisture sensitivity of the acyl chloride, sample preparation must be conducted in a dry environment.

-

Sample Preparation (Thin Film):

-

Place a small amount of the neat liquid or solid this compound between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The GC-MS data available from PubChem for this compound shows key fragments that can be rationalized.[1]

Mass Spectrometry Data and Fragmentation Analysis

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z 189 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 191 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The PubChem data indicates a peak at m/z 189.[1]

-

Major Fragments:

-

m/z 126: This prominent fragment likely arises from the loss of the acetyl group (-COCH₃, 43 Da) and a chlorine radical, followed by the formation of a stable acylium ion of the piperidine ring.

-

m/z 43: This is a very common fragment and corresponds to the acetyl cation [CH₃CO]⁺. Its high abundance is expected due to the stability of the acylium ion.[1]

-

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value comfortably above the molecular weight (e.g., 250).

-

Ion Source Temperature: Typically 230 °C.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known databases and theoretical fragmentation pathways.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The predicted NMR data, in conjunction with the characteristic IR absorptions and the mass spectral fragmentation pattern, offers a detailed electronic and structural map of the molecule. The experimental protocols outlined in this guide provide a framework for researchers and scientists to reliably obtain and interpret high-quality spectral data for this important synthetic intermediate, ensuring confidence in its use in drug development and other scientific endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides.

- BenchChem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).

- Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra.

- Michigan State University. (n.d.). Infrared Spectroscopy.

-

PubChem. (n.d.). This compound | C8H12ClNO2 | CID 100950. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 1-Acetylpiperidine-4-carbonyl Chloride in Modern Drug Discovery

For the forward-thinking researcher, scientist, and drug development professional, this guide delves into the synthesis, reactivity, and patented applications of 1-acetylpiperidine-4-carbonyl chloride, a pivotal building block in medicinal chemistry. This document moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this versatile intermediate is leveraged to construct complex molecular architectures with therapeutic potential.

Introduction: The Strategic Importance of the 1-Acetylpiperidine-4-carboxamide Moiety

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an acetyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profile. When further functionalized at the 4-position with a reactive carbonyl chloride, this compound emerges as a highly valuable and versatile intermediate for the facile introduction of the 1-acetylpiperidine-4-carboxamide core into a diverse range of molecular frameworks. This guide will illuminate the critical aspects of its synthesis, handling, and strategic deployment in the synthesis of novel therapeutic agents.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a reliable two-step sequence starting from the commercially available 4-piperidinecarboxylic acid (isonipecotic acid).

Step 1: N-Acetylation of 4-Piperidinecarboxylic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid via acetylation. This is a crucial manipulation that not only prevents unwanted side reactions in the subsequent chlorination step but also introduces a key structural motif present in many final drug candidates.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

-

Reactants: 4-Piperidinecarboxylic acid, Acetic anhydride.

-

Procedure:

-

To a stirred suspension of 4-piperidinecarboxylic acid in a suitable solvent such as dichloromethane, add acetic anhydride.

-

The reaction mixture is typically stirred at ambient temperature for an extended period (e.g., 23 hours) to ensure complete conversion.

-

The resulting 1-acetylpiperidine-4-carboxylic acid can be isolated by filtration and purified by recrystallization from a solvent like ethanol to yield a white solid.[1]

-

-

Causality: The use of acetic anhydride provides a straightforward and efficient means of N-acetylation. The acetyl group serves as a protecting group for the piperidine nitrogen, preventing its reaction with the chlorinating agent in the next step.

Step 2: Conversion to the Acyl Chloride

The second step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1-Acetylpiperidine-4-carboxylic acid, Thionyl chloride.

-

Solvent: Dichloromethane or neat thionyl chloride.

-

Procedure:

-

1-Acetylpiperidine-4-carboxylic acid is suspended in an inert solvent like dichloromethane.

-

Thionyl chloride is added, often in excess, and the mixture is heated to reflux.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.[1][2] This product is often used directly in the next step without further purification due to its moisture sensitivity.

-

-

Causality: The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism, converting the less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with a wide range of nucleophiles.

Diagram of the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Physicochemical and Reactivity Profile

This compound is typically a white to pale yellow solid or liquid and is highly reactive.[3] It is sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid. Therefore, it should be handled under anhydrous conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO₂ | |

| Molecular Weight | 189.64 g/mol | |

| Melting Point | 135-137 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF), decomposes in water. | [3] |

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it an excellent acylating agent for a variety of nucleophiles.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds

The primary utility of this compound in drug discovery lies in its ability to readily form amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals.

Synthesis of Carboxamides as Enzyme Inhibitors

A significant application of this acyl chloride is in the synthesis of piperidine-4-carboxamides, which have shown promise as inhibitors of various enzymes.

Case Study: Carbonic Anhydrase Inhibitors

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as human carbonic anhydrase (hCA) inhibitors.[4] In this synthesis, a key step would involve the acylation of an appropriate amine with an acyl chloride like this compound to form the central carboxamide linkage. Several of the synthesized compounds exhibited low nanomolar inhibitory activity and selectivity against certain hCA isoforms, including those associated with tumors.[4]

Experimental Workflow: General Amide Bond Formation

Caption: General workflow for amide synthesis using this compound.

Role in the Synthesis of G-Protein Coupled Receptor (GPCR) Antagonists

The 1-acetylpiperidine-4-carboxamide scaffold is also a key feature in the design of antagonists for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are important drug targets.

Case Study: CCR5 Antagonists for HIV Treatment

While not a direct precursor to the marketed drug Maraviroc, analogues and compounds within the same chemical space of CCR5 antagonists have been synthesized using similar building blocks. The synthesis of such antagonists often involves the coupling of a piperidine-based core with a complex amine-containing fragment. The use of a reactive acyl chloride like this compound would be a logical and efficient method for forging the critical amide bond in these structures. Patents in this area often describe the synthesis of piperidine derivatives as CCR5 antagonists for the treatment of HIV infection.

Patent Landscape: Protecting Novel Chemical Entities

The versatility of this compound is reflected in the patent literature, where it is often cited as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

A review of the patent landscape reveals the use of piperidine-based scaffolds, often prepared from precursors like this compound, in the development of a wide range of therapeutic agents. For instance, patents for protease inhibitors often feature complex heterocyclic structures that can be functionalized with piperidine-containing moieties to enhance their pharmacological properties.[5] Similarly, patents for various enzyme inhibitors and receptor modulators frequently claim compounds bearing the 1-acetylpiperidine-4-carboxamide fragment.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of strategic molecular design. Its straightforward synthesis, coupled with its high reactivity and versatility, makes it an indispensable building block for the modern medicinal chemist. The ability to efficiently introduce the 1-acetylpiperidine-4-carboxamide moiety allows for the rapid exploration of chemical space and the optimization of lead compounds in the pursuit of novel and effective therapeutics. As drug discovery continues to evolve, the demand for such reliable and versatile synthetic intermediates will undoubtedly remain high, solidifying the importance of this compound in the development of future medicines.

References

- 1. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1261276A - Protease inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carbonyl Chloride: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-acetylpiperidine-4-carbonyl chloride, a key building block in pharmaceutical and medicinal chemistry. The document details the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the chemical logic underpinning the synthetic choices, ensuring a robust and reproducible process. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of this compound

This compound is a valuable acylating agent used in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both an activated carbonyl group and a protected piperidine nitrogen, makes it a versatile intermediate for introducing the 1-acetylpiperidine-4-carboxamide moiety into target structures. This scaffold is found in compounds investigated for their potential as enzyme inhibitors, receptor antagonists, and other pharmacologically active agents. A reliable and well-characterized synthetic route is therefore paramount for advancing research and development in these areas.

Retrosynthetic Analysis: Identifying the Core Starting Materials

A retrosynthetic approach to this compound logically points to 1-acetylpiperidine-4-carboxylic acid as the immediate precursor. The transformation of a carboxylic acid to an acyl chloride is a standard and efficient reaction in organic synthesis. Further deconstruction of 1-acetylpiperidine-4-carboxylic acid reveals that it can be readily prepared from piperidine-4-carboxylic acid, also known as isonipecotic acid, through N-acetylation. Therefore, the synthesis originates from readily available and commercially accessible starting materials.

The overall synthetic strategy can be visualized as a two-step process:

Figure 1: A high-level overview of the synthetic pathway to this compound.

Step 1: N-Acetylation of Isonipecotic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) via acetylation. This serves two primary purposes: it prevents the amine from interfering with the subsequent chlorination reaction and it introduces the desired acetyl group of the final product.

Choice of Acetylating Agent

Acetic anhydride is a common and effective reagent for this transformation. It is inexpensive, readily available, and the reaction byproducts (acetic acid) are easily removed. The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of acetic anhydride.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

The following protocol is a robust method for the synthesis of 1-acetylpiperidine-4-carboxylic acid.[1][2]

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Acetic anhydride

-

Ethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of piperidine-4-carboxylic acid with 400 ml of acetic anhydride.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

-

To the resulting residue, add ethyl ether and grind the solid.

-

Filter the solid product and wash thoroughly with ethyl ether.

-

Dry the product under vacuum to yield 1-acetylpiperidine-4-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Piperidine-4-carboxylic acid | [3][4] |

| Reagent | Acetic Anhydride | [1][2] |

| Yield | ~45% (after recrystallization) | [2] |

| Melting Point | 181.2–183.0 °C | [2][5] |

Table 1: Summary of the N-acetylation reaction.

Step 2: Chlorination of 1-Acetylpiperidine-4-carboxylic Acid

The second and final step is the conversion of the carboxylic acid group of 1-acetylpiperidine-4-carboxylic acid into a more reactive acyl chloride. This is a critical activation step that enables subsequent acylation reactions.

Selection of Chlorinating Agent

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and efficient.[6][7]

-

Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[6][8][9][10] The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[9][10]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another excellent choice.[7][11][12] The reaction is typically milder than with thionyl chloride and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile.[13][14]

The choice between these two reagents often depends on the scale of the reaction, the sensitivity of other functional groups in the molecule, and desired work-up conditions. For the synthesis of this compound, both are suitable.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride

The mechanism for the reaction of a carboxylic acid with thionyl chloride involves a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion.[8][9][15] This forms a highly reactive intermediate which then undergoes nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl.[6][8]

Figure 2: Simplified reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of the target compound using thionyl chloride.

Materials:

-

1-Acetylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser, a drying tube, and a magnetic stirrer, suspend 1-acetylpiperidine-4-carboxylic acid in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization, although it is often used without further purification due to its reactivity.

| Parameter | Value | Reference |

| Starting Material | 1-Acetylpiperidine-4-carboxylic acid | [5][16][17][18][19] |

| Reagent | Thionyl Chloride (SOCl₂) | [2][6][9][10] |

| Solvent | Anhydrous Dichloromethane (DCM) | [2] |

| Product | This compound | [20][21][22][23][24] |

Table 2: Summary of the chlorination reaction.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride and Oxalyl Chloride: Highly corrosive, toxic, and react violently with water. All manipulations should be carried out in a fume hood. Ensure all glassware is dry. Wear appropriate PPE.

-

Hydrogen Chloride Gas: A byproduct of the chlorination reaction. It is corrosive and toxic. The reaction should be vented through a drying tube and a base trap.

Conclusion

The synthesis of this compound is a straightforward two-step process that begins with the N-acetylation of commercially available isonipecotic acid followed by chlorination of the resulting carboxylic acid. The choice of reagents and reaction conditions is guided by established principles of organic synthesis, ensuring a high-yielding and reproducible protocol. This guide provides the necessary technical details and underlying chemical principles to enable researchers to confidently prepare this important synthetic intermediate for their drug discovery and development endeavors.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

LibreTexts. (2023, March 20). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 59084-16-1 | Product Name : 1-Acetyl Isonipecotoyl Chloride. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Isonipecotic acid - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]

- 5. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 15. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 18. 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | FA69965 [biosynth.com]

- 19. 25503-90-6|1-Acetylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 20. This compound | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound|lookchem [lookchem.com]

- 22. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]

- 23. 59084-16-1 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 24. pharmaffiliates.com [pharmaffiliates.com]

Navigating the Challenges of 1-Acetylpiperidine-4-carbonyl Chloride: A Technical Guide to Stability and Storage

For Immediate Release

[CITY, STATE] – In the fast-paced world of pharmaceutical research and development, the integrity of starting materials is paramount. Among the vast array of reactive intermediates, 1-acetylpiperidine-4-carbonyl chloride stands out as a critical building block. However, its inherent reactivity presents significant challenges in terms of stability and storage. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the stability profile of this compound, coupled with field-proven strategies for its optimal storage and handling.

The Duality of Reactivity: Understanding the Instability of this compound

This compound is a highly valuable reagent due to the electrophilicity of its acyl chloride moiety, which readily participates in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, this same reactivity is the primary driver of its instability.

The dominant degradation pathway for this compound is hydrolysis.[1] The acyl chloride functional group reacts aggressively with water, including atmospheric moisture, to yield 1-acetylpiperidine-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is often rapid and exothermic.

Several factors influence the rate of hydrolysis and overall stability:

-

Moisture: The presence of even trace amounts of water can initiate hydrolysis.

-

Temperature: Elevated temperatures accelerate the rate of decomposition.

-

pH: The presence of bases can catalyze hydrolysis.

Best Practices for Storage: Preserving the Integrity of this compound

To mitigate the inherent instability of this compound, a multi-faceted approach to storage is essential. The following protocols are designed to create a self-validating system that ensures the long-term viability of this critical reagent.

Inert Atmosphere and Moisture Control

The cornerstone of stable storage is the rigorous exclusion of moisture. This is best achieved by storing the compound under a dry, inert atmosphere.

Experimental Protocol: Inert Gas Blanketing

-

Container Selection: Utilize a clean, dry, amber glass bottle with a PTFE-lined cap to prevent light-induced degradation and ensure a tight seal.

-

Inert Gas Source: Connect a cylinder of dry nitrogen or argon gas with a regulator to a Schlenk line or a similar manifold.

-

Purging: Before introducing the this compound, thoroughly purge the storage bottle with the inert gas for several minutes to displace any air and residual moisture.

-

Transfer: If transferring the compound from a larger container, do so in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.

-

Blanketing: After adding the compound, flush the headspace of the bottle with the inert gas before sealing the cap tightly.

-

Sealing: For long-term storage, consider wrapping the cap and neck of the bottle with Parafilm® as an additional barrier against moisture ingress.

Temperature Regulation

Controlling the storage temperature is crucial to minimizing the rate of any potential degradation reactions.

| Storage Condition | Temperature Range | Rationale |

| Long-Term Storage | -20°C | Significantly slows the rate of hydrolysis and other potential decomposition pathways. Ideal for preserving the compound for extended periods. |

| Short-Term Storage | 2-8°C | A suitable alternative for frequently used material, offering a good balance between stability and ease of access. |

| Benchtop Use | Room Temperature (controlled) | Minimize time at ambient temperature. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. |

Table 1: Recommended Storage Temperatures for this compound

Material Compatibility

The choice of storage container and any handling equipment is critical to prevent contamination and degradation.

-

Recommended: Borosilicate glass, PTFE (Teflon®).

-

To Avoid: Plastics (as some may be permeable to moisture or reactive), rubber, and reactive metals.

Workflow for Handling and Purity Assessment

A robust workflow for handling and periodic purity assessment is essential for any research or development program utilizing this compound.

Caption: Recommended workflow for the handling and quality control of this compound.

Analytical Methods for Purity Determination

Due to its reactive nature, direct analysis of this compound can be challenging. A common and effective approach is reverse-phase high-performance liquid chromatography (HPLC).[4][5]

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous acetonitrile to create a stock solution. Further dilute as necessary.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The primary peak will correspond to this compound. The major degradation product, 1-acetylpiperidine-4-carboxylic acid, will appear as a separate, more polar peak. Purity is determined by the area percentage of the main peak.

Managing Degradation: Quenching and Disposal

In the event of known or suspected degradation, or for the disposal of residual material, a controlled quenching procedure is mandatory.

Caption: The primary hydrolysis pathway of this compound.

Experimental Protocol: Safe Quenching

-

Safety Precautions: Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Setup: Place a three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet in an ice-water bath.

-

Initial Quench: Slowly add a solution of isopropanol or another secondary alcohol to the flask containing the this compound (or its solution in an inert solvent) with vigorous stirring. The reaction with a less reactive alcohol is more controlled than with water.[6]

-

Aqueous Quench: Once the initial exothermic reaction has subsided, slowly add water via the dropping funnel to ensure complete hydrolysis.

-

Neutralization: After the quenching is complete, neutralize the acidic solution with a base such as sodium bicarbonate until the pH is neutral.[7]

-

Disposal: Dispose of the neutralized aqueous waste in accordance with local regulations.

Conclusion

The successful use of this compound in research and development hinges on a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. By controlling moisture, temperature, and employing appropriate analytical techniques for quality control, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

- 1. savemyexams.com [savemyexams.com]

- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

solubility of 1-acetylpiperidine-4-carbonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidine-4-carbonyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of this compound (CAS No. 59084-16-1), a critical intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles that govern solvent selection. Understanding these principles is paramount for successful reaction design, purification, and handling of this highly reactive compound.

Chapter 1: Core Physicochemical Profile and Reactivity

This compound is a bifunctional molecule featuring a tertiary amide and a highly reactive acyl chloride group. Its utility as a synthetic building block is directly linked to the electrophilic nature of the carbonyl chloride carbon.[1][2][3] However, this same reactivity is the single most important factor determining its solubility and stability in various media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59084-16-1 | [4][5] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][4][5] |

| Molecular Weight | 189.64 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid OR White to yellow solid | [1][4] |

| Melting Point | 135-137°C (for solid form) | [2][3][4] |

| Boiling Point | ~308°C at 760 mmHg | [2][4] |

| Density | ~1.2 g/cm³ | [3][4] |

Note: The reported physical state of this compound varies in the literature, being described as both a liquid and a solid.[1] This may be attributable to differences in purity or the presence of polymorphic forms. Users should verify the physical state of their specific batch before use.

The Primacy of Reactivity: Why Acyl Chlorides Dictate Solvent Choice

The dominant chemical feature of this compound is the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6][7] The carbon atom of the carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]

This inherent reactivity means the compound will not simply dissolve in protic or nucleophilic solvents; it will react with them, often vigorously, leading to decomposition and the formation of new products.[7][8] Therefore, any discussion of "solubility" in such solvents is chemically inaccurate; it is a discussion of reactivity.

Figure 2: Experimental workflow for the gravimetric determination of solubility under inert conditions.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly dry all glassware (e.g., a Schlenk flask or a vial with a septum cap) in an oven at >120°C and cool under a stream of inert gas (Nitrogen or Argon).

-

Using a dry syringe, transfer a precise volume of anhydrous dichloromethane (e.g., 5.0 mL) into the reaction vessel.

-

-

Equilibration:

-

Add an excess amount of this compound to the solvent. An excess is visually confirmed by the presence of undissolved material at the bottom of the vessel.

-

Seal the vessel and stir the suspension vigorously using a magnetic stir bar at a constant temperature (e.g., 25°C in a water bath) for 24 hours. This extended time helps ensure the solution reaches equilibrium.

-

Self-Validation Step: To confirm equilibrium, small aliquots can be taken at intermediate time points (e.g., 12 hours and 24 hours). If the calculated solubility is consistent, equilibrium has been reached.

-

-

Sampling:

-

Stop stirring and allow the undissolved solid to settle completely for at least 1-2 hours.

-

Tare a clean, dry sample vial on an analytical balance and record its mass.

-